molecular formula C18H27NO11 B12321563 4-Aminophenyl b-D-lactopyranoside

4-Aminophenyl b-D-lactopyranoside

Cat. No.: B12321563
M. Wt: 433.4 g/mol
InChI Key: OCHWUNNDLIWPAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Aminophenyl b-D-lactopyranoside is a chemical compound with the molecular formula C18H27NO11 and a molecular weight of 433.41 g/mol. It is extensively utilized in biomedical research, particularly as a substrate analogue for studying enzymes involved in drug metabolism and glycoside hydrolysis. This compound has also been shown to have diagnostic value for several viruses, including Epstein-Barr virus and cytomegalovirus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminophenyl b-D-lactopyranoside typically involves the glycosylation of 4-aminophenol with a suitable lactosyl donor. The reaction is usually carried out under mild acidic conditions to facilitate the formation of the glycosidic bond. Common reagents used in this synthesis include lactosyl bromide and silver carbonate as a catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as column chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Aminophenyl b-D-lactopyranoside undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Esters and ethers.

Scientific Research Applications

4-Aminophenyl b-D-lactopyranoside is widely used in scientific research due to its role as a substrate analogue. Its applications include:

    Chemistry: Used to study enzyme kinetics and mechanisms of glycoside hydrolysis.

    Biology: Employed in the optimization of human immunoglobulin production and diagnostic assays for viruses.

    Medicine: Investigated for its potential in drug development targeting glycoside metabolism.

    Industry: Utilized in the production of diagnostic kits and research reagents.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl beta-D-lactopyranoside: Another substrate analogue used to study enzyme activity.

    p-Nitrophenyl-beta-D-lactopyranoside: Similar in structure and used for similar applications.

Uniqueness

4-Aminophenyl b-D-lactopyranoside is unique due to its amino group, which allows for additional chemical modifications and interactions. This makes it particularly valuable in studying enzyme mechanisms and developing diagnostic assays.

Properties

IUPAC Name

2-[6-(4-aminophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO11/c19-7-1-3-8(4-2-7)27-17-15(26)13(24)16(10(6-21)29-17)30-18-14(25)12(23)11(22)9(5-20)28-18/h1-4,9-18,20-26H,5-6,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHWUNNDLIWPAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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